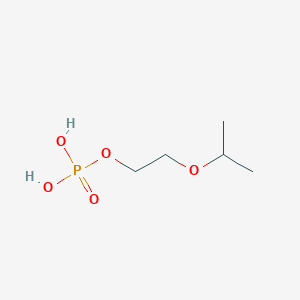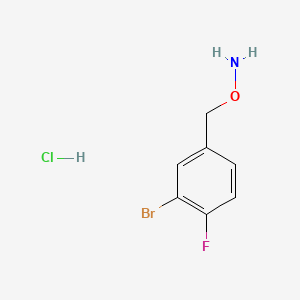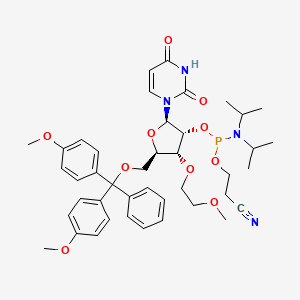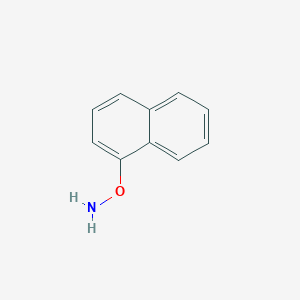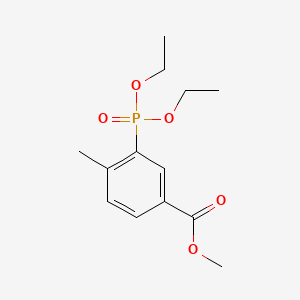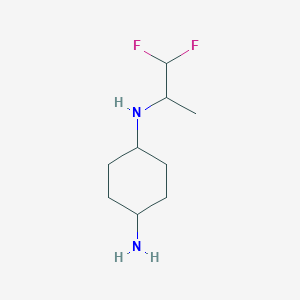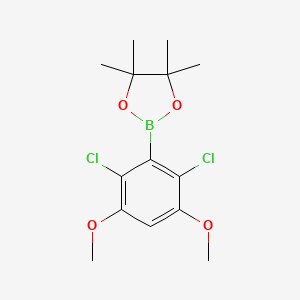
2,6-Dichloro-3,5-dimethoxyphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3,5-dimethoxyphenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dimethoxyphenylboronic Acid Pinacol Ester typically involves the reaction of 2,6-dichloro-3,5-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3,5-dimethoxyphenylboronic Acid Pinacol Ester is extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organic halide or triflate used in the reaction.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethoxyphenylboronic Acid Pinacol Ester
- 2,5-Dimethoxyphenylboronic Acid
- Phenylboronic Acid Pinacol Ester
Comparison: 2,6-Dichloro-3,5-dimethoxyphenylboronic Acid Pinacol Ester is unique due to the presence of chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in specific synthetic applications.
Eigenschaften
Molekularformel |
C14H19BCl2O4 |
|---|---|
Molekulargewicht |
333.0 g/mol |
IUPAC-Name |
2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BCl2O4/c1-13(2)14(3,4)21-15(20-13)10-11(16)8(18-5)7-9(19-6)12(10)17/h7H,1-6H3 |
InChI-Schlüssel |
YAQXTIRKWGLBFX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2Cl)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)


